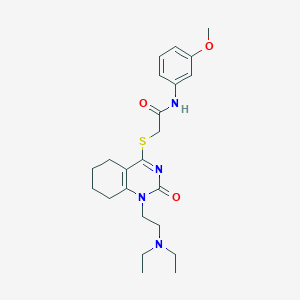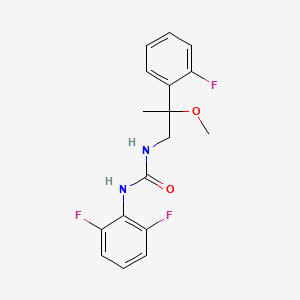
1-(2,6-Difluorophenyl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Difluorophenyl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key enzyme involved in B-cell receptor signaling, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has been shown to have potential therapeutic applications in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Applications De Recherche Scientifique
Chemical Structure and Properties
The scientific research on compounds related to 1-(2,6-Difluorophenyl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea primarily explores their chemical structure, synthesis, and potential applications across various fields. For instance, the crystal structure of flufenoxuron, a benzoylurea pesticide closely related to the specified compound, provides insights into the molecular interactions and the three-dimensional architecture that contribute to its pesticidal activity. The analysis of its crystal structure reveals significant N—H⋯O hydrogen bonds and π–π interactions, which are critical for understanding its efficacy and potential modifications for enhanced performance (Jeon et al., 2014).
Synthesis and Biological Activity
The synthesis and evaluation of novel compounds with urea or bis-urea functionalities, including those with hydroxy or halogen substituted benzene moieties, highlight the broad spectrum of biological activities these compounds can exhibit. Notably, certain derivatives have shown promising antiproliferative effects against various cancer cell lines, including breast carcinoma, indicating their potential as lead compounds in the development of new therapeutic agents. These findings underscore the versatility of urea derivatives in medicinal chemistry and their capacity for targeted biological applications (Perković et al., 2016).
Photodegradation and Hydrolysis
Research into the photodegradation and hydrolysis of substituted urea pesticides in water sheds light on the environmental behavior of these compounds. Understanding the conditions under which these chemicals degrade or remain stable in aquatic environments is crucial for assessing their environmental impact and for developing strategies to mitigate potential risks. This research contributes to a better understanding of the persistence and fate of urea-based pesticides in natural water bodies, informing regulatory practices and environmental protection efforts (Gatidou & Iatrou, 2011).
Nonlinear Optical Properties
The study of nonlinear optical (NLO) properties of compounds related to 1-(2,6-Difluorophenyl)-3-(2-(2-fluorophenyl)-2-methoxypropyl)urea expands the understanding of their potential applications in optical technologies. For example, the synthesis and characterization of bis-chalcone derivatives doped in polymers have demonstrated significant second harmonic generation (SHG) efficiencies and third-order nonlinear optical properties. These properties make them attractive for applications in optical limiting and as materials for future studies of nonlinear optical phenomena, highlighting the potential of urea derivatives in advanced optical and photonic technologies (Shettigar et al., 2006).
Propriétés
IUPAC Name |
1-(2,6-difluorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O2/c1-17(24-2,11-6-3-4-7-12(11)18)10-21-16(23)22-15-13(19)8-5-9-14(15)20/h3-9H,10H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVBKMJGBBIGRGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=C(C=CC=C1F)F)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-[2-(2-fluorophenyl)-2-methoxypropyl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2560645.png)
![3-ethyl-5-(furan-2-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2560646.png)
![4-[4-(Isobutyrylamino)anilino]-4-oxobutanoic acid](/img/structure/B2560647.png)
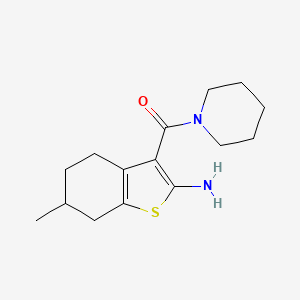
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2560649.png)
![tert-butyl N-[2-[4-(2-amino-2-oxoethyl)phenoxy]ethyl]carbamate](/img/structure/B2560650.png)
![2,6-difluoro-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzamide](/img/structure/B2560651.png)
![1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2560653.png)
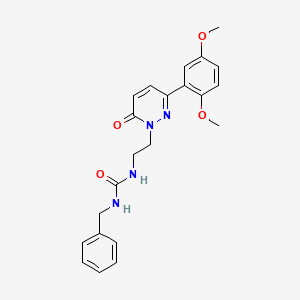
![3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-4-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2560658.png)
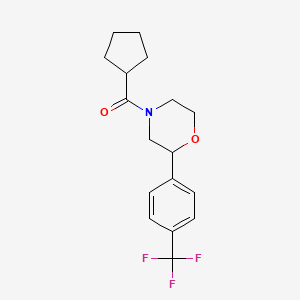
![5-[(4-methylphenoxy)methyl]-N-(2-methylphenyl)furan-2-carboxamide](/img/structure/B2560664.png)
![N-(oxolan-2-ylmethyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2560665.png)
